molecular formula C29H24ClN3O6 B11086703 [1-(2-chlorobenzyl)-5'-(4-methoxyphenyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]acetic acid

[1-(2-chlorobenzyl)-5'-(4-methoxyphenyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]acetic acid

Cat. No.: B11086703
M. Wt: 546.0 g/mol
InChI Key: UWGGBQRXBXVNRS-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a spirocyclic structure. It contains an indole-pyrrolo-pyrrolidine core.
  • The name itself provides some clues about its structure: the chlorobenzyl group, the methoxyphenyl substituent, and the acetic acid moiety.
  • It may have potential biological activities due to its intricate structure.
  • Preparation Methods

      Reaction Conditions: Without precise details, we can speculate that it likely involves cyclization reactions, spiro formation, and functional group manipulations.

      Industrial Production: Industrial-scale synthesis would require optimization and scalability. Research labs might explore different approaches.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Hypothetically, it could react with oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).

      Major Products: These would depend on the specific reactions. For instance, oxidation might yield carboxylic acids, while reduction could lead to saturated derivatives.

  • Scientific Research Applications

      Chemistry: Researchers might study its reactivity, stability, and novel transformations.

      Biology: Investigating its interactions with enzymes, receptors, or cellular pathways.

      Medicine: Assessing its potential as a drug candidate (e.g., anticancer, antimicrobial).

      Industry: Exploring applications in materials science or catalysis.

  • Mechanism of Action

    • Unfortunately, I don’t have specific information on this compound’s mechanism of action. understanding its interactions with biological targets would be crucial.
  • Comparison with Similar Compounds

      Uniqueness: Its spirocyclic structure sets it apart from simpler indole or pyrrolo compounds.

      Similar Compounds: While I lack precise names, related compounds might include other spirocyclic indole derivatives or pyrrolo-pyrrolidines.

    Remember that this compound’s detailed investigation would require access to specialized databases and research articles.

    Properties

    Molecular Formula

    C29H24ClN3O6

    Molecular Weight

    546.0 g/mol

    IUPAC Name

    2-[1'-[(2-chlorophenyl)methyl]-5-(4-methoxyphenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-1-yl]acetic acid

    InChI

    InChI=1S/C29H24ClN3O6/c1-39-18-12-10-17(11-13-18)33-26(36)24-21(14-23(34)35)31-29(25(24)27(33)37)19-7-3-5-9-22(19)32(28(29)38)15-16-6-2-4-8-20(16)30/h2-13,21,24-25,31H,14-15H2,1H3,(H,34,35)

    InChI Key

    UWGGBQRXBXVNRS-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)N2C(=O)C3C(NC4(C3C2=O)C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6Cl)CC(=O)O

    Origin of Product

    United States

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